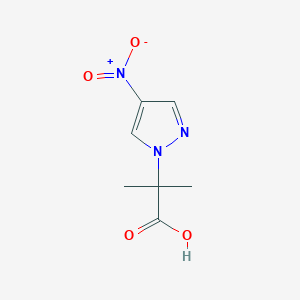

2-甲基-2-(4-硝基-1H-吡唑-1-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

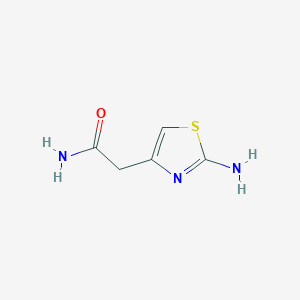

The synthesis of pyrazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine involves the formation of a dihydropyridine ring with a nitrophenyl substituent and ester groups in a cis/cis arrangement . Although the synthesis of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid is not detailed, similar methodologies could potentially be applied, such as the introduction of nitro groups to the pyrazole ring as seen in the reactions of 1-methyl-5-amino-4-pyrazolecarboxamide with nitrous acid .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical properties and reactivity. The crystal structure of the related compound mentioned in paper shows an orthogonal arrangement of the phenyl ring with the nitro substituent in a synperiplanar configuration to the dihydropyridine ring. This suggests that steric and electronic factors play a significant role in the molecular conformation of these compounds, which would also be relevant for the structure of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions. For example, the compound in paper undergoes reactions with several reagents, leading to the formation of new oxopyrazolinylpyridines and related heterocycles. This indicates that the pyrazole moiety in 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid could also be reactive, allowing for further functionalization or participation in cycloaddition reactions, substitution reactions, or other transformations typical for pyrazole rings.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid are not directly reported, the properties of similar compounds can provide some expectations. Pyrazole derivatives often exhibit varied solubility depending on their substitution patterns, and the presence of nitro groups can influence their acidity, reactivity towards nucleophiles, and overall stability. The crystal structure data from paper also provides insight into the solid-state properties, such as molecular packing and potential intermolecular interactions, which could be extrapolated to understand the behavior of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid in the solid state.

科学研究应用

氢键和晶体结构

氢键分子结构:研究表明,与2-甲基-2-(4-硝基-1H-吡唑-1-基)丙酸具有相似结构框架的1H-吡唑衍生物展现出独特的氢键分子结构。这些结构包括晶体中的氢键链和片,对于分子相互作用和晶体工程的研究具有重要意义 (Portilla et al., 2007)。

晶化中的氢键:类似化合物已被用于研究氢键在晶化过程中的作用。这些见解对于晶体学和材料科学领域至关重要,有助于更深入地理解分子组装和晶体形成 (Kumarasinghe et al., 2009)。

合成化学和转化

硝基和氨基N-杂环化合物的合成:硝基和氨基N-杂环化合物的合成,包括吡唑,突显了类似化合物在合成有机化学中的应用。这些反应对于各种制药和农药产品的创制至关重要 (Takagi et al., 1987)。

多样化的化学转化:2-甲基-2-(4-硝基-1H-吡唑-1-基)丙酸及其类似物参与了一系列化学转化。这些转化对于开发具有潜在应用价值的新化学实体至关重要,包括制药和材料科学领域 (El’chaninov et al., 2018)。

生物学和药用应用

- 腐蚀抑制剂和抗肿瘤药物:一些与2-甲基-2-(4-硝基-1H-吡唑-1-基)丙酸结构相似的1H-吡唑衍生物已被研究作为腐蚀抑制剂和潜在的抗肿瘤药物。这表明该化合物在工业维护和癌症研究中的潜在应用 (Missoum et al., 2013); (Yoshida et al., 2005)。

安全和危害

属性

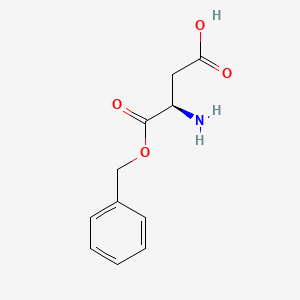

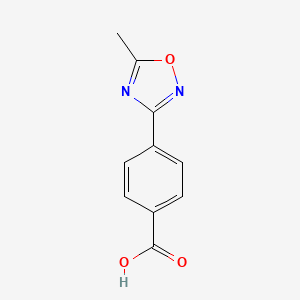

IUPAC Name |

2-methyl-2-(4-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-5(3-8-9)10(13)14/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRIICHRJLLUGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246641 |

Source

|

| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

784132-06-5 |

Source

|

| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784132-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)